molecular formula C21H33NO B14430877 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine CAS No. 77364-75-1

4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine

Cat. No.: B14430877
CAS No.: 77364-75-1
M. Wt: 315.5 g/mol
InChI Key: FIGREXZSNRHMRB-UHFFFAOYSA-N
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Description

4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexylphenyl group attached to a propyl chain, which is further connected to a dimethylmorpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylphenylpropyl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Modified cyclohexylphenyl derivatives.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyclohexylphenyl)-3-butyn-1-ol
  • 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone
  • 1-(4-Cyclohexylphenyl)adamantane

Uniqueness

4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine stands out due to its unique combination of a cyclohexylphenyl group with a dimethylmorpholine ring. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

CAS No.

77364-75-1

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

4-[3-(4-cyclohexylphenyl)propyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C21H33NO/c1-17-15-22(16-18(2)23-17)14-6-7-19-10-12-21(13-11-19)20-8-4-3-5-9-20/h10-13,17-18,20H,3-9,14-16H2,1-2H3

InChI Key

FIGREXZSNRHMRB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCCC2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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